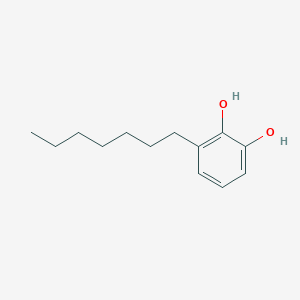

3-Heptylbenzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117788-50-8 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

3-heptylbenzene-1,2-diol |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-5-6-8-11-9-7-10-12(14)13(11)15/h7,9-10,14-15H,2-6,8H2,1H3 |

InChI Key |

VDSNRFLNTUUEME-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=C(C(=CC=C1)O)O |

Canonical SMILES |

CCCCCCCC1=C(C(=CC=C1)O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for 3 Heptylbenzene 1,2 Diol

Chemical Modification and Derivatization Techniques of 3-Heptylbenzene-1,2-diol

Synthesis of Stable Analogues and Precursor Compounds for Research

The development of synthetic routes to stable analogues and precursors is crucial for expanding the research applications of this compound. These compounds can serve as valuable tools for studying structure-activity relationships and for developing new materials.

One common strategy for creating stable analogues of catechols involves the modification of the hydroxyl groups to prevent oxidation. This can be achieved through etherification or esterification. For instance, the synthesis of dimethoxybenzene derivatives serves as a prime example of creating stable precursors. A plausible precursor for this compound is 1-heptyl-2,3-dimethoxybenzene. The synthesis of a related compound, 5-heptylresorcinol (B1329325), often starts from 1-heptyl-3,5-dimethoxybenzene, highlighting the utility of methoxy-protected precursors. The subsequent cleavage of the ether linkages, typically using strong Lewis acids like boron tribromide, yields the final diol.

Another approach to generating stable analogues involves modifying the alkyl chain. For example, the synthesis of urushiol (B600771) analogues, which are also alkylated catechols, has been achieved through a three-step route starting from eugenol (B1671780) (4-allyl-2-methoxyphenol). researchgate.net This methodology involves a thiol-ene reaction to introduce varied alkyl chains, followed by modification of the guaiacol (B22219) backbone to a catechol structure. researchgate.net A similar strategy could be employed to synthesize analogues of this compound with different alkyl chain lengths or functionalities.

The synthesis of precursor compounds is often approached through classical organic reactions. For instance, Friedel-Crafts acylation of a protected benzene (B151609) ring with heptanoyl chloride, followed by reduction of the resulting ketone, can introduce the heptyl chain. This acylation-reduction sequence is a reliable method for producing alkylated aromatic compounds.

| Precursor/Analogue | Synthetic Approach | Key Reactions | Potential Application |

| 1-Heptyl-2,3-dimethoxybenzene | Etherification of 3-heptylcatechol or multi-step synthesis from a protected benzene. | Williamson ether synthesis, Friedel-Crafts acylation, Clemmensen/Wolff-Kishner reduction. | Stable precursor for this compound synthesis. |

| 3-Heptylbenzene-1,2-diyl diacetate | Esterification of this compound. | Acylation with acetyl chloride or acetic anhydride. | Protected form for reactions sensitive to free hydroxyl groups. |

| Analogues with modified alkyl chains | Thiol-ene reaction on an allyl-substituted catechol precursor. | Thiol-ene "click" reaction. | Structure-activity relationship studies. |

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

Chemo-enzymatic synthesis and biocatalytic transformations have emerged as powerful and sustainable alternatives to traditional chemical methods for the production of catechols and their derivatives. These methods often offer high regio- and enantioselectivity under mild reaction conditions.

A key biocatalytic approach for the synthesis of 3-substituted catechols involves the use of dioxygenase enzymes. researchgate.net For example, bacterial dioxygenases can catalyze the oxidation of monosubstituted benzenes to yield cis-dihydrodiol metabolites. researchgate.net These intermediates can then be converted to the corresponding catechols through a subsequent dehydrogenation step, which can be achieved either chemically using a catalyst like palladium on carbon (Pd/C) or enzymatically using a dehydrogenase. researchgate.net This combined biocatalytic and chemocatalytic approach offers a "one-pot" route from substituted benzenes to catechols. researchgate.net

For the synthesis of this compound, a potential chemo-enzymatic route could start with heptylbenzene (B126430). A dioxygenase-catalyzed cis-dihydroxylation would yield cis-3-heptyl-3,5-cyclohexadiene-1,2-diol, which can then be aromatized to the desired catechol.

Another significant biocatalytic method is the ortho-hydroxylation of phenols using the enzyme tyrosinase (polyphenol oxidase). mdpi.com This enzyme can convert 2-substituted phenols into 3-substituted catechols. ethz.ch The reaction proceeds via an o-quinone intermediate, which is then reduced to the catechol. mdpi.com This reduction can be facilitated by the addition of a reducing agent like ascorbic acid in the reaction mixture. mdpi.com Therefore, 2-heptylphenol (B1615387) could serve as a direct substrate for tyrosinase to produce this compound. Research on various 4-alkylphenols has shown that tyrosinase activity can be influenced by the length of the alkyl chain, with longer chains sometimes leading to lower conversion rates due to hydrophobicity and steric hindrance. mdpi.com

The table below summarizes potential chemo-enzymatic routes for the synthesis of this compound.

| Starting Material | Key Enzyme(s) | Reaction Type | Product | Research Findings |

| Heptylbenzene | Dioxygenase, Dehydrogenase | cis-dihydroxylation, Dehydrogenation | This compound | Dioxygenase-catalyzed oxidation of monosubstituted benzenes to cis-dihydrodiols is a known process. researchgate.net Subsequent dehydrogenation can be performed chemo- or biocatalytically. researchgate.net |

| 2-Heptylphenol | Tyrosinase | ortho-Hydroxylation | This compound | Tyrosinase catalyzes the ortho-hydroxylation of phenols to catechols. mdpi.com The reaction efficiency can be dependent on the alkyl substituent. mdpi.comethz.ch |

| 2-Substituted Phenols | 2-hydroxybiphenyl 3-monooxygenase | Regioselective oxidation | 3-Alkylated catechols | This enzyme from Pseudomonas azelaica HBP1 has been shown to produce 3-alkylated catechols from 2-substituted phenols with yields between 71% and 90%. ethz.ch |

Biosynthesis and Natural Product Discovery Research of 3 Heptylbenzene 1,2 Diol

Elucidation of Putative Biosynthetic Routes

The biosynthesis of 3-Heptylbenzene-1,2-diol, a catechol derivative, is not extensively documented. However, plausible biosynthetic pathways can be inferred from the known metabolism of alkylbenzenes and the biosynthesis of other natural alkylphenols.

Precursor Identification and Enzymatic Mechanisms

The likely precursor for the biosynthesis of this compound is heptylbenzene (B126430). The key enzymatic transformation is the dihydroxylation of the aromatic ring. This type of reaction is commonly catalyzed by monooxygenases and dioxygenases.

Cytochrome P450 monooxygenases are a major class of enzymes capable of hydroxylating aromatic compounds. nih.gov In eukaryotes, such as the yeast Yarrowia lipolytica, which possesses multiple cytochrome P450 genes, these enzymes are involved in the oxidation of n-alkanes and alkylbenzenes. ufs.ac.za Specifically, enzymes from the CYP52 family are known to hydroxylate alkanes and fatty acids. ufs.ac.za It is plausible that a similar enzymatic system could hydroxylate heptylbenzene at the 3 and 4 positions to yield this compound, although the primary products of alkylbenzene metabolism in some yeasts are phenylacetic and benzoic acids. ufs.ac.za

Fungal peroxygenases, such as the unspecific peroxygenase (UPO) from Agrocybe aegerita, are also capable of hydroxylating alkylbenzenes. rsc.orgeuropa.eu These enzymes can catalyze the stereoselective benzylic hydroxylation of various alkylbenzenes. rsc.orgeuropa.eu While benzylic hydroxylation is a primary activity, these enzymes or similar systems could potentially catalyze ring hydroxylations.

In bacteria, dioxygenases are key enzymes in the degradation of aromatic hydrocarbons. Rieske-type dioxygenases, for instance, catalyze the cis-dihydroxylation of aromatic rings, a crucial step in their degradation pathways. nih.gov Anaerobic bacteria have also been shown to metabolize alkylbenzenes, although often through addition to fumarate (B1241708) rather than direct hydroxylation. nih.gov

The general proposed enzymatic conversion is as follows: Heptylbenzene + O₂ + NAD(P)H + H⁺ → this compound + NAD(P)⁺ + H₂O

Table 1: Enzymes Potentially Involved in Alkylbenzene Hydroxylation

| Enzyme Class | Specific Example | Organism | Substrates | Potential Product |

| Cytochrome P450 Monooxygenase | CYP52 family | Yarrowia lipolytica | n-Alkanes, Alkylbenzenes | Alkyl-phenols, Alkyl-diols |

| Fungal Peroxygenase | Unspecific Peroxygenase (UPO) | Agrocybe aegerita | Alkylbenzenes, Styrenes | (R)-1-phenylethanol, Epoxides |

| Rieske-type Dioxygenase | Toluene Dioxygenase | Pseudomonas putida | Toluene, Benzene (B151609) | cis-Dihydrodiols |

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation

Genetic engineering offers powerful tools to elucidate and reconstruct biosynthetic pathways for compounds like this compound. nih.gov By heterologously expressing candidate genes, such as those encoding cytochrome P450s or dioxygenases, in a suitable host organism like Escherichia coli or Saccharomyces cerevisiae, their specific function in hydroxylating heptylbenzene can be tested.

For instance, engineered E. coli cells expressing P450-BM3 monooxygenase mutants have been successfully used for the chemo- and regioselective dihydroxylation of benzene to hydroquinone. researchgate.net A similar strategy could be employed to screen for P450 variants that can specifically produce this compound from heptylbenzene. The creation of artificial operons containing the necessary genes for the complete pathway, from a simple precursor to the final product, represents a synthetic biology approach to produce such compounds. nih.gov

Furthermore, gene knockout studies in microorganisms known to metabolize alkylbenzenes can help identify the specific enzymes responsible for the hydroxylation steps. ufs.ac.za The development of microalgae as a chassis for genetic engineering also presents future possibilities for producing valuable secondary metabolites. nih.gov

Isolation and Identification from Biological Sources

While this compound itself has not been prominently reported as a natural product, structurally similar long-chain alkylcatechols have been isolated from various plant sources. sci-hub.se

Screening and Extraction from Botanical Materials

Long-chain alkylcatechols have been identified in plants of the family Labiatae, such as Plectranthus sylvestris. sci-hub.se The isolation of these compounds typically involves extraction of the plant material (e.g., aerial parts) with organic solvents of increasing polarity, followed by fractionation techniques.

A general procedure for the isolation of alkylcatechols from plant material would involve:

Extraction: Maceration or Soxhlet extraction of dried and powdered plant material with solvents like dichloromethane, ethyl acetate, or methanol.

Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20, eluting with solvent gradients of increasing polarity (e.g., hexane-ethyl acetate).

Purification: Fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water. sci-hub.se

The identification of the isolated compounds relies on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). sci-hub.setcichemicals.com

Characterization in Microbial Cultures

The production of this compound could potentially be achieved through the microbial transformation of heptylbenzene. In such cases, the compound would be found in the culture broth or associated with the microbial biomass.

Extraction from the culture medium would typically involve liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Analysis of the extracts would be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS to identify and quantify the product. The biotransformation of heptylbenzene by Yarrowia lipolytica has been studied, although the primary reported products were not the diol. ufs.ac.za Similarly, anaerobic bacteria can transform heptylbenzene, but again, the formation of the diol has not been the focus of these studies. nih.govfrontiersin.org

Biotransformation and Metabolic Fates in Model Biological Systems

The metabolic fate of this compound is likely to follow the general pathways for catechol degradation. Catechol itself is a central intermediate in the microbial degradation of many aromatic compounds.

The key step in the degradation of catechols is the enzymatic cleavage of the aromatic ring, which can occur via two main pathways: ortho-cleavage and meta-cleavage.

Ortho-cleavage: Catalyzed by catechol 1,2-dioxygenase, this pathway leads to cis,cis-muconic acid.

Meta-cleavage: Catalyzed by catechol 2,3-dioxygenase, this pathway yields 2-hydroxymuconic semialdehyde.

These initial cleavage products are then further metabolized through various enzymatic steps into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA.

In the context of this compound, the presence of the heptyl group would lead to corresponding alkyl-substituted intermediates. The long alkyl chain could also be a target for degradation, likely through β-oxidation, either before or after ring cleavage. The study of the metabolism of hydroxylated pyridines, which are also heterocyclic aromatic compounds, has shown that both monooxygenase and dioxygenase activities can be involved in their transformation. semanticscholar.org

Table 2: Potential Metabolic Fates of this compound

| Metabolic Process | Key Enzymes | Potential Intermediates |

| Ortho-Ring Cleavage | Catechol 1,2-dioxygenase | Heptyl-substituted cis,cis-muconic acid |

| Meta-Ring Cleavage | Catechol 2,3-dioxygenase | Heptyl-substituted 2-hydroxymuconic semialdehyde |

| Side-Chain Oxidation | β-oxidation enzymes | Carboxylated alkylcatechols |

Molecular Pharmacology and Biochemical Mechanism of Action Investigations of 3 Heptylbenzene 1,2 Diol

Investigation of Molecular Targets and Ligand Interactions

Protein-Ligand Binding Studies and Affinities (e.g., interaction with biphenyl-2,3-diol (B71989) 1,2-dioxygenase)

Based on its structural similarity to known substrates, a primary putative molecular target for 3-Heptylbenzene-1,2-diol is biphenyl-2,3-diol 1,2-dioxygenase. This enzyme is a key component in the biodegradation pathway of biphenyl (B1667301) and other aromatic compounds. wikipedia.org It catalyzes the cleavage of the catechol ring, a reaction that is fundamental to the metabolism of these molecules. wikipedia.org

The affinity of this compound for the active site of biphenyl-2,3-diol 1,2-dioxygenase would be determined by the physicochemical properties of its heptyl substituent. The active site of this enzyme is known to accommodate a range of substituted catechols. The presence of an alkyl chain, such as the heptyl group, could influence binding through hydrophobic interactions with nonpolar amino acid residues within the active site.

Hypothetically, the binding affinity of this compound could be compared to other known substrates of biphenyl-2,3-diol 1,2-dioxygenase. The table below presents hypothetical binding affinities based on structure-activity relationships observed for similar compounds.

Hypothetical Protein-Ligand Binding Affinities for Biphenyl-2,3-diol 1,2-dioxygenase

| Ligand | Assumed Binding Affinity (Kd, µM) | Reference Compound |

|---|---|---|

| Biphenyl-2,3-diol | ~5 | Native Substrate |

| 3-Methylbenzene-1,2-diol | ~10 | Short-chain alkyl-substituted catechol |

| This compound | 5-15 (predicted) | Target Compound |

Enzyme Kinetics and Inhibition/Activation Profiling

Assuming this compound acts as a substrate for biphenyl-2,3-diol 1,2-dioxygenase, its processing by the enzyme would follow Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), would be influenced by the heptyl group. A long alkyl chain might affect the orientation of the catechol ring within the active site, potentially altering the efficiency of the catalytic reaction.

Alternatively, this compound could act as an inhibitor of the enzyme. The mode of inhibition (competitive, non-competitive, or uncompetitive) would depend on whether it binds to the active site or an allosteric site and its relative affinity compared to the native substrate. Other substituted catechols have been shown to act as inhibitors of catechol dioxygenases.

The following table provides a hypothetical kinetic profile for the interaction of this compound with biphenyl-2,3-diol 1,2-dioxygenase, based on data for related compounds.

Hypothetical Enzyme Kinetic Parameters for Biphenyl-2,3-diol 1,2-dioxygenase

| Substrate/Inhibitor | Parameter | Hypothetical Value | Notes |

|---|---|---|---|

| Biphenyl-2,3-diol | Km (µM) | ~20 | Reference Substrate |

| This compound | Km (µM) | ~30-50 (as a substrate) | The larger heptyl group may affect binding and turnover rate. |

| Ki (µM) | ~10-25 (as a competitive inhibitor) |

Interaction with Other Cellular Biomolecules (e.g., lipids, carbohydrates)

The lipophilic nature of the heptyl chain in this compound suggests a potential for interaction with cellular membranes. The molecule could partition into the lipid bilayer, which might disrupt membrane fluidity and the function of membrane-bound proteins. The catechol moiety, being more polar, would likely orient towards the aqueous phase.

Direct interactions with carbohydrates are less likely to be a primary mechanism of action, although the hydroxyl groups of the catechol ring could potentially form hydrogen bonds with sugar moieties. However, these interactions would likely be non-specific and of lower affinity compared to protein-ligand interactions.

Elucidation of Cellular and Subcellular Mechanisms

Modulation of Intracellular Signaling Cascades

The introduction of a catechol derivative like this compound into a cellular system could potentially modulate various intracellular signaling cascades. Benzene (B151609) and its metabolites have been noted to affect pathways such as the Hedgehog, Notch/Delta, and Wingless/Integrated signaling pathways, which are crucial for processes like hematopoiesis.

Furthermore, catecholamines, which share the catechol core structure, are well-known signaling molecules that activate G-protein coupled receptors. While this compound is not a catecholamine, the possibility of it interacting with adrenergic or dopaminergic signaling pathways, either as an agonist or antagonist, cannot be entirely ruled out without experimental evidence.

Impact on Cellular Redox Homeostasis and Oxidative Stress Pathways

A significant and well-documented effect of many catechol derivatives is their involvement in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The catechol moiety of this compound can be oxidized to a semiquinone radical and further to a quinone. This process can be enzymatic or can occur through autoxidation.

The generated ROS can damage cellular components, including lipids, proteins, and DNA. This can trigger cellular defense mechanisms, such as the upregulation of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase). If the production of ROS overwhelms the cell's antioxidant capacity, it can lead to apoptosis or necrosis. The oxidation of substituted catechols has been shown to produce various reactive intermediates.

The table below summarizes the potential effects of this compound on cellular redox homeostasis.

Potential Impacts of this compound on Cellular Redox Homeostasis

| Cellular Process | Predicted Effect of this compound | Underlying Mechanism |

|---|---|---|

| Reactive Oxygen Species (ROS) Production | Increase | Redox cycling of the catechol moiety to form semiquinone and quinone species. |

| Antioxidant Enzyme Activity | Upregulation (initially) | Cellular response to increased oxidative stress. |

| Lipid Peroxidation | Increase | Damage to cellular membranes by ROS. |

| DNA Damage | Potential for increase | Oxidative damage to DNA bases by ROS. |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in pharmacology researchgate.netnih.gov. While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, principles derived from related classes of compounds, such as alkylphenols and catechols, can provide valuable insights.

The length and configuration of the alkyl chain are critical determinants of the biological activity of alkylphenolic compounds. Studies on various alkylphenols have demonstrated that both the length and the branching of the alkyl group significantly affect their estrogenic activity researchgate.netnih.gov. Optimal estrogenic activity for single, tertiary-branched alkylphenols is often observed with alkyl groups containing between six and eight carbon atoms nih.gov. This suggests that the seven-carbon heptyl chain of this compound is within a range that could confer significant biological activity.

The position of the alkyl group on the phenolic ring also plays a crucial role, with para-substituted phenols generally exhibiting higher estrogenic activity than meta- or ortho-substituted counterparts researchgate.netnih.gov.

Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor in drug action as it governs the interaction with biological targets like enzymes and receptors longdom.orgmhmedical.com. For molecules with chiral centers, different enantiomers can exhibit vastly different biological activities and toxicities longdom.org. Although this compound itself does not have a chiral center in its heptyl chain unless branched, derivatives of it might. The specific stereochemical requirements for the interaction of this compound with its potential biological targets have not yet been determined.

Table 1: Influence of Alkyl Chain Characteristics on the Estrogenic Activity of Alkylphenols

| Alkyl Group Position | Alkyl Group Branching | Relative Estrogenic Activity |

| para | Tertiary | High |

| meta | Tertiary | Moderate |

| ortho | Tertiary | Low |

| para | Secondary | Moderate |

| para | Normal (straight-chain) | Moderate |

This table is based on general findings for alkylphenols and is intended to provide a conceptual framework for the potential SAR of this compound. researchgate.netnih.gov

The catechol (1,2-dihydroxybenzene) moiety is a key structural feature of many biologically active molecules, including neurotransmitters and various therapeutic agents derangedphysiology.comderangedphysiology.com. The two hydroxyl groups are essential for the interaction of these molecules with their corresponding receptors and for their antioxidant properties derangedphysiology.comderangedphysiology.com.

Substitutions on the catechol ring can significantly modulate the pharmacological efficacy of these compounds. For catecholamines, the presence and position of hydroxyl groups are critical for receptor affinity derangedphysiology.comderangedphysiology.com. Increasing the size of alkyl substituents on the amine group of catecholamines has been shown to shift their receptor preference from alpha- to beta-adrenergic receptors derangedphysiology.com. While this compound is not a catecholamine, the principles of how substitutions on the catechol ring affect receptor interaction are relevant. The introduction of the heptyl group at the 3-position of the benzene-1,2-diol ring is expected to significantly influence its lipophilicity and, consequently, its interaction with biological membranes and receptor binding pockets nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity nih.gov. These models are valuable tools in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and assessing potential toxicity mdpi.comnih.gov.

A QSAR model is typically expressed in the form of an equation: Activity = f (Physicochemical Properties and/or Structural Properties)

No specific QSAR models for this compound have been published. However, the development of such models would be a logical step in systematically exploring its therapeutic potential. The process would involve synthesizing a series of derivatives with variations in the heptyl chain (length, branching) and substitutions on the catechol moiety. The biological activities of these derivatives would then be determined and correlated with a range of calculated physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) to build a predictive QSAR model nih.govnih.gov.

Table 2: Key Physicochemical Descriptors in QSAR Modeling

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Hammett constant (σ), Dipole moment | Influences drug-receptor electrostatic interactions. |

| Steric | Molar refractivity, van der Waals volume | Describes the size and shape of the molecule, affecting its fit into a binding site. |

| Hydrophobic | Partition coefficient (logP) | Determines the ability of the molecule to cross biological membranes. |

| Topological | Connectivity indices | Quantifies molecular shape, branching, and complexity. |

This table provides examples of common descriptors used in QSAR studies.

Preclinical in vitro Investigations of Biological Activities

Preclinical in vitro studies are essential for characterizing the biological effects of a compound at the cellular and molecular level before any animal testing is conducted.

Cell-based functional assays are designed to measure the response of a cell to a compound, providing information on whether the compound acts as an agonist (activates a receptor) or an antagonist (inhibits a receptor) khanacademy.org. These assays are critical for understanding the pharmacological profile of a new chemical entity.

There are no published studies that have specifically investigated the activity of this compound in cell-based functional assays for receptor activation or inhibition. However, based on its structural similarity to other alkylphenols and catechols, several receptor systems would be logical targets for investigation.

Given the estrogenic activity of some alkylphenols, it would be pertinent to test this compound in cell-based assays that measure the activation of estrogen receptors. A common assay involves using a cell line that contains an estrogen-responsive reporter gene. Activation of the estrogen receptor by a test compound would lead to the expression of the reporter gene, which can be quantified nih.govnih.gov.

Furthermore, due to the catechol moiety, investigating its potential interaction with adrenergic receptors would also be of interest. Cell lines expressing specific adrenergic receptor subtypes could be used to screen for agonist or antagonist activity by measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels mdpi.com. The ability of a compound to inhibit the binding of a radiolabeled ligand to a receptor can also be assessed through competitive binding assays nih.govnih.gov.

Table 3: Examples of Cell-Based Functional Assays Relevant for this compound

| Assay Type | Principle | Potential Target | Measured Endpoint |

| Reporter Gene Assay | A reporter gene (e.g., luciferase) is linked to a hormone response element. Receptor activation drives reporter expression. | Estrogen Receptors | Light emission, color change |

| cAMP Assay | Measures changes in intracellular cyclic AMP levels following G-protein coupled receptor activation or inhibition. | Adrenergic Receptors | Fluorescence, luminescence |

| Competitive Binding Assay | Measures the ability of a test compound to displace a radiolabeled or fluorescently-labeled ligand from its receptor. | Various receptors | Radioactivity, fluorescence |

| Cell Proliferation Assay | Measures the effect of a compound on the growth of a specific cell line. | Estrogen-dependent cancer cells (e.g., MCF-7) | Cell number, metabolic activity |

This table outlines potential in vitro assays that could be used to investigate the biological activity of this compound based on its chemical structure.

Anti-inflammatory Mechanism Research

The anti-inflammatory properties of 5-Heptylbenzene-1,3-diol are a significant area of research, with studies elucidating its effects on key inflammatory signaling pathways. A primary mechanism identified is its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. 5-Heptylbenzene-1,3-diol has been shown to act as an antagonist of TLR4 by directly binding to its co-receptor, myeloid differentiation protein 2 (MD2). chula.ac.th This interaction has been confirmed through in vitro fluorescence titrations and cellular thermal shift assays chula.ac.th.

The binding of 5-Heptylbenzene-1,3-diol to MD2 leads to the inhibition of downstream signaling cascades, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. chula.ac.thnih.gov In cellular models, treatment with 5-Heptylbenzene-1,3-diol resulted in a concentration-dependent inhibition of the lipopolysaccharide (LPS)-induced phosphorylation of key proteins in these pathways, including IKKβ, p65, JNK, ERK, and p38. chula.ac.thnih.gov

The inhibition of these signaling pathways culminates in a significant reduction in the production of pro-inflammatory mediators. Specifically, 5-Heptylbenzene-1,3-diol has been demonstrated to suppress the LPS-induced expression of nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). chula.ac.thnih.govresearchgate.net

Preclinical in vivo Studies in Mechanistic Animal Models

The therapeutic potential of 5-Heptylbenzene-1,3-diol has been further explored in various preclinical animal models of disease, providing insights into its pharmacological efficacy and systemic biological responses.

Pharmacological Efficacy in Disease Models Relevant to Catechol Bioactivity

The anti-inflammatory and neuroprotective properties of 5-Heptylbenzene-1,3-diol have been investigated in several relevant disease models.

Inflammatory Bowel Disease: In a mouse model of colitis induced by dinitrobenzenesulfonic acid (DNBS), orally administered 5-Heptylbenzene-1,3-diol was shown to attenuate signs of intestinal inflammation. This included a reduction in macroscopic and microscopic damage, decreased neutrophil infiltration (as measured by myeloperoxidase activity), and restoration of intestinal permeability. nih.gov The compound also modulated the production of pro-inflammatory cytokines, specifically IL-1β, IL-6, and the chemokine MCP-1. nih.gov Furthermore, it was observed that 5-Heptylbenzene-1,3-diol could alter the dysregulation of gut microbiota associated with colitis. nih.gov These effects were found to be sensitive to a TRPA1 antagonist, suggesting the involvement of this channel in its mechanism of action in the gut. nih.gov

Pain and Analgesia: In a hot plate test, 5-Heptylbenzene-1,3-diol was found to potentiate morphine-induced antinociception. chula.ac.th Furthermore, in a formalin test, it attenuated morphine analgesic tolerance by inhibiting chronic morphine-induced glial activation and the expression of pro-inflammatory factors in the nucleus accumbens. chula.ac.th

Epilepsy and Seizures: 5-Heptylbenzene-1,3-diol has demonstrated anticonvulsant effects in multiple acute in vivo seizure models in both mice and rats. nih.gov Significant anticonvulsant effects were observed in the pentylenetetrazole and audiogenic seizure models, and it also suppressed pilocarpine-induced convulsions. nih.gov These effects were found to be independent of the cannabinoid CB1 receptor. nih.gov

Assessment of Systemic Biological Responses and Target Engagement

In vivo studies have provided evidence of the systemic biological responses to 5-Heptylbenzene-1,3-diol administration and have confirmed its engagement with molecular targets.

Cytokine Modulation: Systemic administration of 5-Heptylbenzene-1,3-diol in animal models of inflammation has been shown to reduce the levels of pro-inflammatory cytokines. In a mouse model of colitis, a decrease in IL-1β, IL-6, and MCP-1 was observed in the colon. nih.gov In a model of neuroinflammation, the compound inhibited the expression of pro-inflammatory factors in the nucleus accumbens. chula.ac.th

Immune Cell Modulation: The effects of 5-Heptylbenzene-1,3-diol on immune cells, particularly T-cells, have been investigated. In vitro studies using T-cell lines have shown that 5-Heptylbenzene-1,3-diol can suppress T-cell proliferation. chula.ac.thtci-thaijo.org One study found that while both 5-Heptylbenzene-1,3-diol and cannabidiol (B1668261) significantly suppressed T-cell proliferation, 5-Heptylbenzene-1,3-diol did not significantly affect T-cell activation, whereas cannabidiol did. chula.ac.thtci-thaijo.org

Target Engagement: The direct interaction of 5-Heptylbenzene-1,3-diol with the TLR4 co-receptor MD2 has been demonstrated in vivo. chula.ac.th This engagement is a key mechanism underlying its anti-neuroinflammatory effects. chula.ac.th Additionally, the involvement of TRPA1 channels in its anti-inflammatory effects in the gut has been established through the use of a TRPA1 antagonist in an in vivo colitis model. nih.gov

| Disease Model | Animal Species | Key Findings | Primary Mechanism Implicated |

|---|---|---|---|

| Colitis (DNBS-induced) | Mice | Reduced inflammation, decreased cytokine production (IL-1β, IL-6, MCP-1), restored intestinal permeability. nih.gov | TRPA1 activation nih.gov |

| Pain (Hot Plate and Formalin Tests) | Mice | Potentiated morphine analgesia, attenuated morphine tolerance. chula.ac.th | Inhibition of glial activation and pro-inflammatory factors. chula.ac.th |

| Seizures (Pentylenetetrazole, Audiogenic, Pilocarpine) | Mice and Rats | Significant anticonvulsant effects. nih.gov | CB1 receptor-independent mechanism. nih.gov |

Advanced Analytical Methodologies for Research Characterization of 3 Heptylbenzene 1,2 Diol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For the characterization of 3-Heptylbenzene-1,2-diol, various chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is a systematic process involving the optimization of several parameters to achieve the desired separation.

The initial step in method development involves selecting an appropriate stationary phase and mobile phase based on the physicochemical properties of this compound, such as its polarity and solubility. Given its phenolic nature and the presence of a nonpolar heptyl chain, a reversed-phase HPLC method is typically the most suitable approach. In this mode, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol. amazonaws.com To improve peak shape and resolution, especially for phenolic compounds, modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to suppress the ionization of the hydroxyl groups. researchgate.net

Method optimization involves adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal resolution, peak symmetry, and analysis time. turkjps.org Once the optimal chromatographic conditions are established, the method must be validated according to guidelines from the International Council for Harmonization (ICH) to ensure its reliability and accuracy. amazonaws.com Validation encompasses the evaluation of parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). amazonaws.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound Analysis

| Parameter | Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (UV) |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. chula.ac.th However, this compound, with its polar hydroxyl groups, has a high boiling point and is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile functional groups. mdpi.com

Silylation is a common derivatization technique where the active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The derivatized this compound can then be separated on a nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. agriculturejournals.czresearchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Phenolic Compounds

| Derivatizing Agent | Abbreviation | Resulting Derivative | Key Advantages |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Forms stable, volatile derivatives; widely applicable. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Highly reactive; produces clean reaction byproducts. |

Chiral Chromatography for Enantiomeric Purity Assessment

Since the structure of this compound does not inherently contain a chiral center, this section is not directly applicable. However, if a chiral center were introduced into the molecule, for instance through substitution on the heptyl chain, the assessment of enantiomeric purity would become critical, as enantiomers can exhibit different biological activities. nih.gov

Chiral chromatography is the primary method for separating enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net CSPs can be based on various chiral selectors, including polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. researchgate.netresearchgate.net The choice of CSP and mobile phase is crucial for achieving enantiomeric resolution. sigmaaldrich.com Both HPLC and GC can be performed in a chiral mode. For chiral HPLC, polysaccharide-based columns are widely used, often with a mobile phase consisting of a mixture of alkanes and alcohols. nih.gov For chiral GC, cyclodextrin-based capillary columns are commonly employed to separate the enantiomers of derivatized analytes. gcms.cz

Table 3: Overview of Chiral Stationary Phases (CSPs) for Enantiomeric Separations

| CSP Type | Chiral Selector | Separation Principle | Typical Analytes |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole interactions, steric hindrance | Broad range of chiral compounds |

| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin | Inclusion complexation | Aromatic compounds, compounds with ring structures |

| Protein-based | e.g., α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH) | Hydrophobic and polar interactions | Basic and acidic drugs |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and confirmation of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. gcms.cz Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range. jeolusa.com By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental formulas, the molecular formula of this compound can be unambiguously confirmed. This is a critical step in the characterization of any new compound.

Table 4: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O₂ |

| Theoretical Monoisotopic Mass | 208.14633 Da |

| Measured Accurate Mass | 208.14651 Da |

| Mass Error | 0.86 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated molecule) of this compound is first selected in the mass spectrometer. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. researchgate.net

For this compound, characteristic fragmentation pathways would include the cleavage of the heptyl chain and losses of small neutral molecules like water from the catechol ring. Analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule. The fragmentation of the catechol moiety is a known process that can be compared with library spectra. nist.gov

Table 5: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 209.15)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 209.15 | 191.14 | H₂O | Loss of a water molecule |

| 209.15 | 111.05 | C₇H₁₄ | Cleavage of the heptyl chain (loss of heptene) |

Isotope Labeling Strategies for Metabolic Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. researchgate.netmonash.edu By introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can follow the transformation of a precursor substrate into its various downstream metabolites using mass spectrometry or NMR. nih.govnih.gov This approach provides definitive evidence of metabolic pathways and helps quantify the rate of these transformations, known as metabolic flux. researchgate.netcreative-proteomics.com

In the context of this compound, isotope tracing can be employed in several ways:

Biosynthesis Pathway Elucidation: To identify this compound as a metabolite of a parent compound, such as 3-heptylbenzene, a study could introduce uniformly ¹³C-labeled 3-heptylbenzene to a relevant biological system (e.g., cell culture, microbial culture). The subsequent detection of ¹³C-labeled this compound by high-resolution mass spectrometry would confirm this specific metabolic conversion. The mass of the labeled diol would be shifted by the number of incorporated ¹³C atoms, providing an unambiguous signature.

Downstream Metabolite Tracking: Once formed, this compound can undergo further metabolic reactions, such as methylation, glucuronidation, or ring cleavage. By using ¹³C-labeled this compound as the starting substrate, subsequent metabolites can be identified by searching for their characteristic isotopic patterns in mass spectrometry data.

Quantitative Flux Analysis: Stable isotope tracing can quantify the activity of pathways involving the compound. researchgate.net For instance, a pulse-chase experiment could be designed where a biological system at a steady state is pulsed with a labeled precursor. By monitoring the rate of appearance and disappearance of the labeled this compound and its metabolites over time, the kinetics of these metabolic processes can be determined. nih.gov

The choice of label and experimental design depends on the specific biological question being addressed, with ¹³C labels being common for tracing carbon backbone transformations and ²H labels for studying specific enzymatic reactions. creative-proteomics.com

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods are indispensable for the fundamental characterization of a molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be used to unambiguously assign all proton and carbon signals.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the hydroxyl groups, and the various protons along the heptyl chain. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons (including the two bearing hydroxyl groups) and the seven carbons of the alkyl side chain.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1-OH, 2-OH | ~5.0-5.5 | s (br) | - |

| C1, C2 | - | - | ~144-146 |

| C3 | - | - | ~132 |

| H4 | ~6.75 | d | ~122 |

| H5 | ~6.85 | t | ~120 |

| H6 | ~6.70 | d | ~115 |

| C1' (Heptyl) | ~2.55 | t | ~36 |

| C2' (Heptyl) | ~1.60 | quint | ~32 |

| C3'-C6' (Heptyl) | ~1.30 | m | ~29.5, 29.3, 22.8 |

| C7' (Heptyl) | ~0.90 | t | ~14.1 |

Stereochemical Assignment: If this compound were produced from a precursor with a chiral center (e.g., on the alkyl chain), determining its absolute stereochemistry would be critical. NMR-based methods for diols often involve derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters. researchgate.net By comparing the ¹H NMR spectra of the bis-(R)- and bis-(S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) of protons near the chiral center(s) can be used to assign the absolute configuration. researchgate.networdpress.com

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. The benzene-1,2-diol (catechol) moiety in this compound acts as the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show characteristic absorption bands around 280 nm, which is typical for catechol and its derivatives. nih.govresearchgate.net

FTIR Spectroscopy: This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would provide clear evidence for its key structural features. researchgate.netnih.gov

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550-3200 | O-H stretch (broad) | Intermolecular H-bonded phenols |

| 3050-3010 | C-H stretch | Aromatic ring |

| 2955-2850 | C-H stretch | Heptyl alkyl chain |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1260 | C-O stretch | Phenol |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for isolating and identifying specific compounds within complex biological or environmental samples.

LC-MS is a highly sensitive and selective technique ideal for analyzing non-volatile compounds like this compound in liquid matrices. nih.gov A reversed-phase liquid chromatography (LC) method would be developed to separate the target compound from other sample components. The LC system is coupled to a mass spectrometer, which ionizes the eluted molecules and separates them based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments. mdpi.com Tandem mass spectrometry (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting product ions to provide structural confirmation. For this compound, electrospray ionization (ESI) in negative mode is typically preferred due to the acidic nature of the phenolic hydroxyl groups, which readily form a stable [M-H]⁻ ion.

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Ionization Mode | Negative Electrospray (ESI-) |

| Expected [M-H]⁻ (m/z) | 221.1542 (for C₁₃H₂₂O₂) |

| Key MS/MS Fragments | Fragments corresponding to benzylic cleavage or loss of alkyl chain portions. |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com Due to the low volatility of the diol functional groups, a derivatization step is required prior to GC analysis. The hydroxyl groups are typically converted to more volatile ethers, such as trimethylsilyl (TMS) ethers, by reacting the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI generates a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for identification through comparison with spectral libraries. thermofisher.comresearchgate.net

| Parameter | Condition |

|---|---|

| Derivatization | Silylation with BSTFA to form bis-TMS ether |

| GC Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Expected Molecular Ion (M⁺) | m/z 366 (for C₁₉H₃₈O₂Si₂) |

| Key Fragments | m/z related to benzylic cleavage (loss of C₆H₁₃) and characteristic silyl fragments (e.g., m/z 73). |

Interdisciplinary Research Perspectives and Future Avenues for 3 Heptylbenzene 1,2 Diol

Integration with Chemical Biology and Systems Biology Approaches

The fields of chemical biology and systems biology offer powerful tools to elucidate the biological functions of natural products like 3-Heptylbenzene-1,2-diol. A key challenge in natural product research is identifying the specific molecular targets and pathways through which a compound exerts its effects. nih.govnews-medical.net Chemical biology approaches, such as affinity chromatography and activity-based protein profiling, can be employed to isolate and identify the cellular binding partners of this compound.

Systems biology, on the other hand, provides a holistic view of the cellular response to a compound. Techniques like transcriptomics, proteomics, and metabolomics can generate large-scale datasets that reveal global changes in gene expression, protein abundance, and metabolic profiles within cells or organisms treated with this compound. These datasets can then be analyzed using bioinformatics to construct network models of the compound's mechanism of action, offering insights into its broader physiological effects. researchgate.net

Table 1: Potential Chemical and Systems Biology Approaches for this compound Research

| Approach | Description | Potential Insights for this compound |

| Affinity Chromatography | Immobilized this compound is used to capture its binding proteins from cell lysates. | Identification of direct molecular targets. |

| Activity-Based Protein Profiling (ABPP) | Chemically modified probes of this compound are used to covalently label and identify target enzymes. | Characterization of enzymatic targets and their activity. |

| Transcriptomics (e.g., RNA-Seq) | Measures the global changes in gene expression in response to the compound. | Understanding the cellular pathways modulated by the compound. |

| Proteomics (e.g., Mass Spectrometry) | Quantifies the changes in protein levels in response to the compound. | Identification of downstream protein effectors. |

| Metabolomics | Analyzes the changes in small molecule metabolites following compound treatment. | Insight into the metabolic pathways affected by the compound. |

Computational Modeling and Molecular Dynamics Simulations in Compound Design

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and chemical biology. rsc.orgopenreview.net For a compound like this compound, where experimental data may be limited, in silico methods can provide valuable predictions about its physicochemical properties, potential biological targets, and binding interactions.

Techniques such as molecular docking can be used to screen large libraries of proteins to identify potential binding partners for this compound. Once a potential target is identified, MD simulations can be employed to model the dynamic behavior of the compound-protein complex over time. kummerlaender.eumdpi.com These simulations can reveal key information about the stability of the interaction, the specific amino acid residues involved in binding, and the conformational changes that occur upon binding. This information is crucial for understanding the compound's mechanism of action at a molecular level and for designing more potent and selective analogs. researchgate.net

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Application | Predicted Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Estimation of potential therapeutic or toxic effects. |

| Molecular Docking | Predict the binding orientation of this compound to a target protein. | Identification of potential protein targets and binding modes. |

| Molecular Dynamics (MD) Simulations | Simulate the movement of atoms in the compound-protein complex over time. | Assessment of binding stability and conformational changes. |

| Pharmacophore Modeling | Identify the essential 3D features of this compound required for biological activity. | A blueprint for designing new, potentially more active molecules. |

Development of this compound as a Research Tool or Chemical Probe

A well-characterized chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. With a defined mechanism of action and identified molecular target(s), this compound could be developed into a valuable research tool.

The development of a chemical probe from a natural product involves several steps. First, its biological activity and selectivity must be thoroughly characterized. Subsequently, synthetic chemistry can be used to create derivatives with improved properties, such as increased potency, better cell permeability, or the incorporation of tags for visualization (e.g., fluorescent dyes) or target identification (e.g., biotin). mdpi.com These modified versions of this compound would enable researchers to investigate its biological functions with greater precision.

Challenges and Opportunities in the Academic Research of Minor Natural Products

The study of minor natural products like this compound presents both significant challenges and unique opportunities for academic research.

Challenges:

Isolation and Supply: Minor natural products are often found in very small quantities in their natural source, making their isolation and purification for extensive biological testing difficult and costly. rsc.org

Structural Complexity: The intricate chemical structures of many natural products can make their total synthesis challenging. ijpsjournal.com

Target Identification: Elucidating the precise molecular target and mechanism of action of a new natural product can be a complex and time-consuming process. nih.govnews-medical.net

Opportunities:

Chemical Novelty: Natural products possess a vast chemical diversity that is often not represented in synthetic compound libraries, providing a rich source of novel molecular scaffolds for drug discovery. rsc.org

Biological Relevance: Having been shaped by evolution, natural products are often pre-validated to interact with biological systems, increasing the likelihood of finding bioactive compounds. nih.gov

Interdisciplinary Collaboration: The study of natural products necessitates collaboration between chemists, biologists, and computational scientists, fostering a rich interdisciplinary research environment.

Q & A

Q. Why do DFT predictions for diol conformers conflict with spectroscopic observations?

- Methodological Answer : GGA functionals (e.g., BP86) often overestimate the stability of hydrogen-bonded conformers. Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3) for better agreement. For ethane-1,2-diol, B3LYP-D3 reproduces IR spectra within 10 cm⁻¹ accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.